molecular formula C16H19FN2OS B2953420 3-(4-Fluorobenzyl)-1-propyl-1-(thiophen-3-ylmethyl)urea CAS No. 1234870-12-2

3-(4-Fluorobenzyl)-1-propyl-1-(thiophen-3-ylmethyl)urea

Cat. No.: B2953420
CAS No.: 1234870-12-2
M. Wt: 306.4
InChI Key: MVLVHXWCKHNZCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorobenzyl)-1-propyl-1-(thiophen-3-ylmethyl)urea is an organic compound that features a urea core substituted with a 4-fluorobenzyl group, a propyl group, and a thiophen-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorobenzyl)-1-propyl-1-(thiophen-3-ylmethyl)urea typically involves the following steps:

    Formation of the Urea Core: The urea core can be synthesized by reacting an isocyanate with an amine. For instance, 4-fluorobenzyl isocyanate can be reacted with propylamine to form the intermediate urea.

    Substitution with Thiophen-3-ylmethyl Group: The intermediate urea can then be reacted with thiophen-3-ylmethyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzyl)-1-propyl-1-(thiophen-3-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophen-3-ylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the 4-fluorobenzyl moiety can be reduced to an amine.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

3-(4-Fluorobenzyl)-1-propyl-1-(thiophen-3-ylmethyl)urea has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its unique structure, which may interact with biological targets.

    Material Science: The compound’s properties can be utilized in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: It can be used as a probe to study the interactions of urea derivatives with enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzyl)-1-propyl-1-(thiophen-3-ylmethyl)urea would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the fluorobenzyl and thiophen-3-ylmethyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorobenzyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea: This compound has a similar structure but with a trifluoroethyl group instead of a propyl group.

    5-[(4-Fluorobenzoyl)amino]-2-[(4-fluorobenzyl)thio]-1,3,4-thiadiazole: This compound features a thiadiazole ring and similar substituents.

Uniqueness

3-(4-Fluorobenzyl)-1-propyl-1-(thiophen-3-ylmethyl)urea is unique due to the combination of its substituents, which can confer specific electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-1-propyl-1-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2OS/c1-2-8-19(11-14-7-9-21-12-14)16(20)18-10-13-3-5-15(17)6-4-13/h3-7,9,12H,2,8,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLVHXWCKHNZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CSC=C1)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.